molecular formula C14H14O4S B11812747 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid

4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B11812747
M. Wt: 278.33 g/mol
InChI Key: OCJVDNHZRHZYMK-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via the cyclization of appropriate precursors, such as 2-bromothiophene and a suitable benzene derivative, under palladium-catalyzed conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable leaving group on the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzothiophene core or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the interactions of benzothiophene derivatives with biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. The benzothiophene core can participate in various biochemical pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: A simpler analog lacking the tetrahydrofuran moiety.

    Tetrahydrofuran-2-carboxylic acid: A compound with a similar tetrahydrofuran structure but without the benzothiophene core.

    Benzo[b]thiophene-6-carboxylic acid: Another analog with a different substitution pattern on the benzothiophene core.

Uniqueness

4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid is unique due to the presence of both the tetrahydrofuran moiety and the benzothiophene core, which imparts distinct chemical properties and potential applications. The combination of these two structural features allows for enhanced interactions with biological targets and improved physicochemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C14H14O4S/c15-14(16)9-6-12(11-3-5-19-13(11)7-9)18-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16)

InChI Key

OCJVDNHZRHZYMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=C3C=CSC3=CC(=C2)C(=O)O

Origin of Product

United States

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